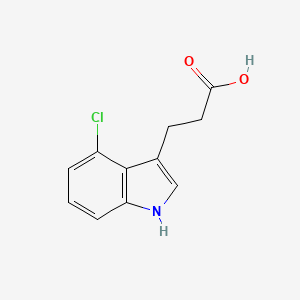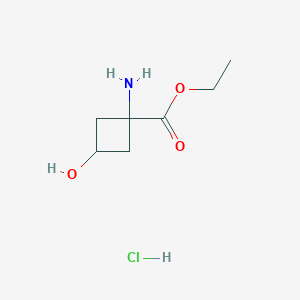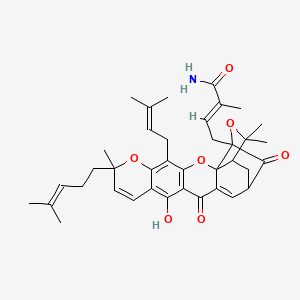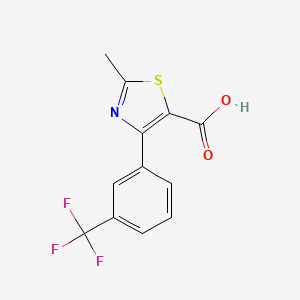
3-decyl-2,5-dithiophen-2-ylthiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-decyl-2,5-dithiophen-2-ylthiophene is an organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of two thiophene rings substituted with a decyl group, making it a unique and interesting molecule for various applications in material science and organic electronics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-decyl-2,5-dithiophen-2-ylthiophene typically involves the coupling of thiophene derivatives. One common method is the Stille coupling reaction, which involves the reaction of a stannylated thiophene with a halogenated thiophene in the presence of a palladium catalyst. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions
3-decyl-2,5-dithiophen-2-ylthiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene rings to dihydrothiophenes.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or iodine in the presence of a Lewis acid catalyst are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophenes.
Substitution: Halogenated thiophenes and other functionalized derivatives.
Applications De Recherche Scientifique
3-decyl-2,5-dithiophen-2-ylthiophene has a wide range of applications in scientific research:
Organic Electronics: Used as a building block for organic semiconductors in field-effect transistors and organic photovoltaics.
Material Science: Employed in the development of conductive polymers and nanomaterials.
Biological Studies: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Industrial Applications: Utilized in the production of dyes, sensors, and other advanced materials.
Mécanisme D'action
The mechanism of action of 3-decyl-2,5-dithiophen-2-ylthiophene in organic electronics involves its ability to facilitate charge transport through π-π stacking interactions. The decyl group enhances solubility and processability, making it suitable for solution-based fabrication techniques. In biological systems, the compound may interact with cellular membranes and proteins, leading to its bioactive effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-hexyl-2,5-dithiophen-2-ylthiophene: Similar structure but with a hexyl group instead of a decyl group.
Poly(3-dodecylthiophene-2,5-diyl): A polymeric form with dodecyl side chains.
Thieno[3,2-b]thiophene-2,5-dicarboxaldehyde: A thiophene derivative with aldehyde functional groups.
Uniqueness
3-decyl-2,5-dithiophen-2-ylthiophene is unique due to its specific substitution pattern, which imparts distinct electronic properties and solubility characteristics. The decyl group provides enhanced solubility in organic solvents, making it more suitable for solution processing compared to shorter alkyl chain derivatives.
Propriétés
IUPAC Name |
3-decyl-2,5-dithiophen-2-ylthiophene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28S3/c1-2-3-4-5-6-7-8-9-12-18-17-21(19-13-10-15-23-19)25-22(18)20-14-11-16-24-20/h10-11,13-17H,2-9,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIHIBFHCPUAPKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC1=C(SC(=C1)C2=CC=CS2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3R,4S)-4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B12281441.png)
![(1S,3S,5R)-rel-spiro[bicyclo[3.2.1]octane-8,2'-[1,3]dioxolane]-3-ol](/img/structure/B12281447.png)





![5-methyl-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-1,2-oxazole-3-carboxamide](/img/structure/B12281495.png)

![1-Ethynyl-3-(trifluoromethyl)bicyclo[1.1.1]pentane](/img/structure/B12281504.png)
![({Bicyclo[1.1.1]pentan-1-yl}methyl)hydrazine](/img/structure/B12281514.png)
![7-Boc-4-methoxy-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B12281519.png)
